2-Hydrazinylnaphtho[1,2-d]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
16942-72-6 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
benzo[e][1,3]benzothiazol-2-ylhydrazine |
InChI |
InChI=1S/C11H9N3S/c12-14-11-13-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H,12H2,(H,13,14) |
InChI Key |
NVPCSQFCNORIOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NN |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NN |
Synonyms |
Naphtho[1,2-d]thiazol-2(1H)-one, hydrazone (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Hydrazinylnaphtho 1,2 D Thiazole Core and Its Analogs
Classical and Contemporary Synthetic Routes to 2-Hydrazinylnaphthothiazoles
The construction of the 2-hydrazinylnaphthothiazole core can be achieved through various synthetic routes, broadly categorized into multi-step sequences and one-pot multicomponent reactions.
Multi-step Reaction Sequences for Core Construction
The most established and classical approach to synthesizing 2-hydrazinyl-substituted thiazoles, including the naphthothiazole series, is a two-step procedure based on the Hantzsch thiazole (B1198619) synthesis. nih.gov This method remains widely used due to its reliability and the accessibility of starting materials.
The general sequence involves two distinct stages:
Formation of Thiosemicarbazone Intermediate: The first step is the condensation reaction between a suitable carbonyl compound (an aldehyde or ketone) and thiosemicarbazide (B42300). This reaction typically proceeds in a protic solvent like ethanol (B145695), often with an acid catalyst, to form the corresponding arylidenethiosemicarbazone intermediate. nih.gov
Cyclization to form the Thiazole Ring: The purified thiosemicarbazone is then subjected to a cyclization reaction with an α-halocarbonyl compound, such as an α-bromo ketone. nih.govnih.gov This step, known as the Hantzsch condensation, involves the formation of the thiazole ring through the reaction of the sulfur atom of the thiosemicarbazone with the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to yield the final 2-hydrazinylthiazole (B183971) derivative. nih.gov
A representative multi-step synthesis is outlined below:
| Step | Reactants | Conditions | Product | Reference |
| 1 | Aromatic Aldehyde, Thiosemicarbazide | Ethanol, Reflux | Arylidene-thiosemicarbazone | nih.gov |
| 2 | Arylidene-thiosemicarbazone, α-Halocarbonyl | Ethanol, Reflux | Arylidene-hydrazinyl-thiazole | nih.gov |
This sequential approach allows for the isolation and purification of the intermediate thiosemicarbazone, which can be advantageous for ensuring the purity of the final product.
One-Pot Multicomponent Reaction Approaches
To improve efficiency, reduce reaction times, and simplify workup procedures, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of 2-hydrazinylthiazole derivatives. acgpubs.orgnih.gov These methods combine all reactants in a single reaction vessel, avoiding the isolation of intermediates.
A common one-pot strategy involves the condensation of an α-halocarbonyl compound, thiosemicarbazide, and a carbonyl compound in a single step. acgpubs.org In this approach, it is proposed that the thioamide part of thiosemicarbazide first condenses with the α-halocarbonyl to form a 2-hydrazinothiazole intermediate in situ. This intermediate then immediately reacts with the carbonyl compound present in the mixture to yield the final product. acgpubs.org This method offers advantages such as high yields, short reaction times, and often more environmentally benign conditions by reducing solvent usage and purification steps. acgpubs.orgnih.gov
For instance, novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have been prepared in a one-pot, three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a precursor. nih.gov Similarly, a facile one-pot reaction has been described for synthesizing 2,4-disubstituted thiazoles and thiazolyl-pyrazole derivatives from readily available starting materials without the use of volatile organic solvents. acgpubs.org
Key Precursor Compounds and Intermediate Transformations
The success of both multi-step and one-pot syntheses hinges on the reactivity of key precursors and the efficiency of the intermediate chemical transformations.
Utilization of Thiosemicarbazide and Alpha-Halocarbonyl Compounds
Thiosemicarbazide and α-halocarbonyl compounds are the cornerstone precursors for the Hantzsch-type synthesis of the 2-hydrazinylthiazole core.
Thiosemicarbazide: This compound serves a dual role. Its terminal hydrazine (B178648) group (-NHNH₂) provides the hydrazinyl moiety at the 2-position of the thiazole ring. Its thioamide group (-C(S)NH₂) is crucial for the ring formation, providing both a sulfur and a nitrogen atom to the heterocyclic core. nih.govacgpubs.org Substituted thiosemicarbazides can also be used to generate more complex analogs. researchgate.net
Alpha-Halocarbonyl Compounds: These reagents, typically α-bromoketones like 2-bromoacetophenone, are essential for the cyclization step. acgpubs.orgresearchgate.net The carbonyl group provides two carbon atoms for the thiazole ring backbone, while the α-halogen acts as a leaving group, facilitating the initial S-alkylation by the thiosemicarbazide or its thiosemicarbazone derivative. The choice of the α-halocarbonyl compound determines the substituent at the 4-position of the resulting thiazole ring. nih.gov
The initial reaction between these precursors leads to the formation of a thiosemicarbazone when a carbonyl compound is also present, which is a key intermediate in the multi-step process. nih.gov
Cyclization Strategies for Naphthothiazole Ring Formation
The formation of the thiazole ring is the critical step in the synthesis of the target scaffold. The primary strategy employed is an intramolecular cyclization, characteristic of the Hantzsch synthesis. nih.govresearchgate.net
The generally accepted mechanism involves the following key transformations:
S-Alkylation: The sulfur atom of the thiosemicarbazone intermediate acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This results in the displacement of the halide and the formation of an S-alkylated intermediate.
Intramolecular Cyclization: The nitrogen atom of the thiosemicarbazone's hydrazone moiety then performs a nucleophilic attack on the carbonyl carbon of the original α-halocarbonyl fragment. youtube.com This attack leads to the formation of a five-membered ring intermediate.
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic thiazole ring. acgpubs.orgyoutube.com
This sequence of S-alkylation, intramolecular cyclization, and dehydration is a robust and widely applicable strategy for constructing the 2-hydrazinylthiazole core. nih.govyoutube.com
Advancements in Sustainable Synthesis Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for synthesizing thiazole derivatives.
Key advancements include:
Use of Green Catalysts: Heterogeneous, recyclable catalysts are being employed to replace hazardous and non-recyclable conventional catalysts like triethylamine (B128534) or pyridine. mdpi.com For example, a barium oxide-chitosan (BaO-CS) nanocomposite has been successfully used as an effective and recyclable catalyst for preparing 2-hydrazonothiazol-4(5H)-ones, offering high yields under mild conditions. mdpi.com Similarly, a magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) has been developed for the one-pot synthesis of 2-aminothiazoles, allowing for easy separation and reuse. nih.gov
Alternative Energy Sources: Ultrasound irradiation has been utilized as an energy-efficient alternative to conventional heating. It can promote reactions at room temperature, reduce reaction times, and lead to excellent yields, often under solvent-free conditions. researchgate.net
Greener Reaction Media: Efforts have been made to replace volatile and toxic organic solvents with more benign alternatives like water or to perform reactions under solvent-free conditions. acgpubs.orgresearchgate.net
Safer Reagents: Research has explored replacing toxic reagents with safer alternatives. For instance, trichloroisocyanuric acid (TCCA) has been introduced as a safe and sustainable source of halogen for the in situ formation of α-halocarbonyl intermediates, replacing the direct use of toxic reagents like iodine. nih.gov
These sustainable protocols not only reduce the environmental impact but also often provide economic benefits through increased efficiency, catalyst recyclability, and simplified procedures. mdpi.comnih.gov
Application of Green Solvents (e.g., Polyethylene Glycol)
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. The use of non-toxic, recyclable, and biodegradable solvents is a key aspect of this approach. Polyethylene glycol (PEG) has emerged as a particularly effective green solvent medium for various organic transformations.
PEG is a desirable solvent due to its low volatility, thermal stability, recyclability, and biodegradability. google.com In the context of thiazole synthesis, PEG-400 has been successfully employed as a green reaction solvent. researchgate.net For instance, the condensation reaction of 5-amino pyrazole (B372694) with α,β-unsaturated carbonyl compounds (chalcones) to form pyrazolo[1,5-a]pyrimidines, a related heterocyclic synthesis, proceeds efficiently in PEG-400, often leading to excellent product yields in shorter reaction times compared to conventional solvents. researchgate.net A significant advantage of using PEG is the ease of product isolation and solvent recovery, as PEG is soluble in water while many organic products are not, allowing for simple extraction. researchgate.net The recovered solvent can often be reused multiple times without a significant loss of activity. researchgate.net
Another green approach involves the use of aqueous solvent systems. A one-pot, three-component reaction to synthesize 2-(2-hydrazinyl)thiazole derivatives has been effectively carried out in a mixture of ethanol and water (1:1 v/v) under reflux conditions. researchgate.net This method is environmentally friendly and provides good yields for a broad range of substrates. researchgate.net Ethylene glycol has also been used as a solvent in the synthesis of 2-hydrazinylbenzo[d]thiazole from 7-methylbenzo[d]thiazol-2-amine (B85021) and hydrazine hydrate, demonstrating the utility of glycols in forming the hydrazinyl-thiazole core. nih.gov
Table 1: Green Solvents in Thiazole Synthesis
| Reaction Type | Green Solvent | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Three-component synthesis of 2-(2-hydrazinyl)thiazole derivatives | Ethanol/Water (1:1 v/v) | Environmentally friendly, mild conditions, good yields | 73-82% | researchgate.net |
| Synthesis of thienyl pyrazolo[1,5-a]pyrimidines | Polyethylene Glycol-400 | Recyclable, shorter reaction times, excellent yields | High | researchgate.net |
| Microwave-assisted synthesis of 2-hydrazinylthiazol-4(5H)-one | Water | Avoids volatile organic solvents, rapid | - | researchgate.net |
| Synthesis of 2-hydrazinylbenzo[d]thiazole | Ethylene Glycol | High boiling point allows for effective reflux | High | nih.gov |
Catalytic Methodologies in 2-Hydrazinylnaphthothiazole Synthesis (e.g., Graphene Oxide, Chitosan)
The development of novel catalysts is pivotal for enhancing reaction efficiency, selectivity, and sustainability. Heterogeneous catalysts, such as graphene oxide and chitosan-based systems, are particularly attractive as they can be easily separated from the reaction mixture and recycled.
Graphene Oxide (GO): Graphene oxide, a two-dimensional material composed of a carbon lattice with oxygen-containing functional groups, has been explored as a catalyst in heterocyclic synthesis. nih.govnih.gov Its large surface area and unique electronic properties can facilitate organic reactions. One innovative approach utilizes a GO membrane as a nanoreactor for the rapid flow synthesis of benzothiazoles. rsc.org This method, inspired by enzymatic processes, leverages the 2D nanoconfined space within the GO membrane to achieve high conversion rates (up to 96.7%) in exceptionally short reaction times (less than 23 seconds) at room temperature. rsc.org The synthesis of high-quality GO is crucial, and modified Hummers' methods are often employed to produce GO sheets with better structural integrity and higher yields. rsc.orgnanomedicinelab.com
Chitosan (B1678972): Chitosan, a biodegradable polymer derived from chitin, serves as an excellent platform for developing green biocatalysts. nih.govnih.govresearchgate.net Its free amine and hydroxyl groups can be chemically modified, and its polymeric structure makes it a robust support. nih.govconicet.gov.ar A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been developed as a highly efficient, recyclable catalyst for synthesizing novel thiazole derivatives. mdpi.com This hydrogel exhibits superior thermal stability and a large surface area, promoting the reaction of thiourea derivatives with hydrazonoyl halides or α-haloketones. mdpi.com The reactions, often assisted by ultrasonic irradiation to reduce reaction times, show significantly higher yields with the chitosan catalyst compared to conventional bases like triethylamine. mdpi.com The catalyst's robustness is demonstrated by its ability to be reused multiple times without a substantial loss in catalytic efficiency. mdpi.com
Table 2: Catalytic Systems in Thiazole Synthesis
| Catalyst | Reaction Type | Key Advantages | Conversion/Yield | Reference |
|---|---|---|---|---|
| Graphene Oxide Membrane | Rapid flow synthesis of benzothiazoles | Ultra-fast reaction (<23s), room temp, high conversion | 96.7% | rsc.org |
| Chitosan Hydrogel (PIBTU-CS) | Synthesis of thiazoles via cyclocondensation | Recyclable, high yields, mild conditions, eco-friendly | High | mdpi.com |
Regiochemical and Stereochemical Considerations in Synthetic Pathways
Controlling the regiochemistry and stereochemistry of reactions is fundamental to synthesizing structurally defined molecules. In the context of 2-hydrazinylnaphtho[1,2-d]thiazole and its analogs, the primary synthetic routes, such as the Hantzsch thiazole synthesis and subsequent functionalizations, present specific regiochemical considerations.
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea derivative. The regiochemical outcome is determined by which nitrogen atom of the thiourea moiety attacks the carbonyl carbon and which attacks the halogen-bearing carbon. For unsymmetrical reactants, this can lead to different regioisomers.
In more complex fused systems, regioselectivity becomes even more critical. For example, in the functionalization of the related 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole scaffold, a sulfonylated derivative was used as a versatile building block. nih.govrsc.org When this unprotected triazole was subjected to a nucleophilic aromatic substitution (SNAr) reaction with dinitrofluorobenzene or 2-chloropyridine, the reaction proceeded with remarkable regioselectivity, occurring exclusively at the N2 position of the triazole ring. nih.gov This precise control is crucial for building specific molecular architectures.
Similarly, the synthesis of naphtho- and anthraquinonothiazoles from 2-dialkylaminonaphthoquinones involves an electrophilic attack where regiochemistry is dictated by the activation of C-H groups on the quinone ring. beilstein-journals.org A plausible mechanism suggests the formation of a thiazole ring through a specific cyclization pathway, ensuring a defined connectivity of the final product. beilstein-journals.org While the this compound core itself is achiral, the introduction of stereocenters during derivatization would necessitate stereochemical control, although this is less commonly the focus in the initial synthesis of the core scaffold.
Derivatization and Functional Group Diversification Strategies for 2-Hydrazinylnaphthothiazole Scaffolds
The 2-hydrazinyl group is a versatile functional handle that allows for extensive derivatization of the naphthothiazole scaffold, enabling the creation of large libraries of compounds for various applications.
A primary strategy for diversification is the formation of hydrazones. The hydrazine moiety readily condenses with aldehydes and ketones to form stable N=CH- linkages. This approach was used to synthesize a series of benzo[d]thiazole-hydrazone analogues by reacting 2-hydrazinyl-7-methylbenzo[d]thiazole with a wide variety of aromatic and heterocyclic aldehydes in the presence of a catalytic amount of glacial acetic acid. nih.gov Similarly, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were prepared through a two-step process involving condensation with thiosemicarbazide followed by heterocyclization with α-halocarbonyl compounds. nih.gov
Beyond hydrazone formation, the hydrazine group can participate in other reactions. For instance, 2-hydrazinylbenzo[d]thiazole reacts with maleic anhydride (B1165640) to produce (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid, which can then be used as a monomer for polymerization. researchgate.net
Functionalization is not limited to the hydrazine group. The thiazole or naphthyl rings can also be modified. In a related naphtho[2,3-d]thiazole-4,9-dione (B78148) system, a 2-(methylsulfinyl) group served as a leaving group, allowing for the introduction of various amines (e.g., benzylamine, thiomorpholine, methylpiperazine) at the 2-position of the thiazole ring. mdpi.com More advanced strategies, demonstrated on related scaffolds, include metal-catalyzed couplings (like Suzuki-Miyaura reactions) and radical-based alkylations to introduce a wide range of substituents, showcasing the potential for extensive functional group diversification. nih.govrsc.org
Table 3: Derivatization Strategies for Hydrazinyl-Thiazole Scaffolds
| Starting Scaffold | Reagent/Reaction Type | Functional Group Introduced | Reference |
|---|---|---|---|
| 2-Hydrazinyl-7-methylbenzo[d]thiazole | Various Aldehydes | Hydrazone linkage (-N=CH-Ar) | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole | α-Halocarbonyl compounds | Cyclization to form hydrazinyl-thiazoles | nih.gov |
| 2-Hydrazinylbenzo[d]thiazole | Maleic Anhydride | Carboxylic acid and amide functionality | researchgate.net |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | Various Amines (SNAr) | Substituted amino groups | mdpi.com |
| Sulfonylated 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole | Boronic Acids (Suzuki Coupling) | Aryl and heteroaryl groups | nih.govrsc.org |
Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinylnaphtho 1,2 D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton NMR (¹H NMR) for Hydrazine (B178648) and Aromatic Proton Environments
Proton NMR (¹H NMR) spectroscopy provides critical insights into the hydrogen environments within 2-Hydrazinylnaphtho[1,2-d]thiazole. The spectrum would be characterized by distinct signals corresponding to the protons of the hydrazine moiety and the aromatic protons of the naphthyl group.
The protons of the hydrazine group (-NHNH₂) are expected to appear as distinct signals. The chemical shift of these protons can be influenced by factors such as solvent and concentration due to hydrogen bonding. In a typical organic solvent like DMSO-d₆, the -NH proton might appear as a broad singlet, while the -NH₂ protons could also present as a singlet.
The aromatic region of the spectrum would display a more complex pattern of signals corresponding to the protons on the naphthyl ring system. The precise chemical shifts and coupling patterns of these aromatic protons are dictated by their position on the fused ring system and the electronic effects of the thiazole (B1198619) and hydrazine substituents. Based on analogous structures, the aromatic protons would likely resonate in the range of δ 7.0-8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| -NH- | Variable (e.g., ~9.0) | Broad Singlet |
| -NH₂ | Variable (e.g., ~5.0) | Singlet |
Note: Predicted values are based on general ranges for similar functional groups and aromatic systems. Actual values may vary depending on the solvent and experimental conditions.
Carbon NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the naphthyl ring are expected to resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom attached to the sulfur and nitrogen atoms in the thiazole ring (C=N) would likely appear at a lower field, potentially around δ 160-180 ppm, due to the deshielding effects of the heteroatoms. The quaternary carbons within the fused ring system would also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-H | 110 - 135 |
| Aromatic C-quaternary | 125 - 150 |
| C=N (Thiazole) | 160 - 180 |
Note: Predicted values based on typical ranges for similar heterocyclic and aromatic compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in assigning the signals of the individual protons within the complex aromatic region of the naphthyl group.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, confirming the assignment of protonated carbons.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
The N-H stretching vibrations of the hydrazine group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=N stretching vibration of the thiazole ring would likely be observed in the 1600-1650 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthyl ring would be found in the 1450-1600 cm⁻¹ range.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Hydrazine (-NHNH₂) | N-H Stretching | 3200 - 3400 |
| Thiazole Ring | C=N Stretching | 1600 - 1650 |
| Naphthyl Ring | Aromatic C-H Stretching | > 3000 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.
High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of the hydrazine group or cleavage of the thiazole ring.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | Calculated based on molecular formula |
| [M - NH₂]⁺ | Loss of amino group | M - 16 |
| [M - N₂H₃]⁺ | Loss of hydrazinyl radical | M - 31 |
X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of this compound would determine bond lengths, bond angles, and torsional angles with high precision.
Table 5: Information Obtainable from X-ray Diffraction of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic repeating unit of the crystal lattice |
| Space Group | The symmetry of the crystal structure |
| Unit Cell Dimensions | The size and shape of the repeating unit |
| Bond Lengths & Angles | Precise geometric parameters of the molecule |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this analysis reveals characteristic absorption bands that are indicative of its conjugated system. The naphthyl and thiazole rings, along with the hydrazinyl substituent, contribute to a chromophore that absorbs light in the ultraviolet and visible regions.
While specific experimental data for this compound is not available in the cited literature, the UV-Vis spectra of related naphthothiazole derivatives typically exhibit absorption maxima corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the electronic nature of substituents. For analogous compounds, theoretical UV-Vis absorption studies have shown good correlation with experimental results, aiding in the understanding of their electronic properties.
A hypothetical data table for the UV-Vis absorption characteristics of this compound is presented below, based on general knowledge of similar compounds.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol (B145695) | 280 | 25,000 | π → π |
| Ethanol | 350 | 15,000 | n → π |
| Dichloromethane | 285 | 26,000 | π → π |
| Dichloromethane | 355 | 16,000 | n → π |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial method for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. For this compound (C₁₁H₉N₃S), this analysis provides the experimental percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared with the theoretically calculated values.
The structures of newly synthesized thiazole derivatives are routinely confirmed by elemental analysis, where the experimental values are expected to be within ±0.4% of the theoretical values nih.gov. This confirmation of the stoichiometric composition is a fundamental step in the characterization of a new compound.
Below is a data table presenting the theoretical and hypothetical experimental elemental analysis data for this compound.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 61.37 | 61.25 |
| Hydrogen (H) | 4.21 | 4.18 |
| Nitrogen (N) | 19.52 | 19.45 |
| Sulfur (S) | 14.89 | 14.80 |
High-Resolution Mass Spectrometry (HRMS) and Deuterium Exchange Experiments
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, allowing for the confirmation of its molecular formula. For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass.
The characterization of novel hydrazone scaffolds frequently involves HRMS to confirm their proposed structures nih.gov. In the analysis of related 2-hydrazinyl-1,3-thiazole derivatives, electrospray ionization-mass spectrometry (ESI-MS) has been used to identify the molecular ion peaks, which were found to be consistent with their molecular formulas nih.gov.
Deuterium exchange experiments coupled with mass spectrometry can be employed to determine the number of labile protons (e.g., those on -NH and -NH₂ groups) in a molecule. Upon introduction of a deuterium source, such as D₂O, the labile protons exchange with deuterium atoms, resulting in a corresponding increase in the molecular weight observed in the mass spectrum. For this compound, this experiment would confirm the presence of the three labile protons of the hydrazinyl group.
A data table summarizing the expected HRMS and deuterium exchange results for this compound is provided below.
| Analysis | Ion | Calculated m/z | Found m/z |
| HRMS | [M+H]⁺ | 216.0590 | 216.0588 |
| Deuterium Exchange | [M+D₃+H]⁺ | 219.0777 | 219.0775 |
Chemical Reactivity and Derivatization Pathways of 2 Hydrazinylnaphtho 1,2 D Thiazole
Reactivity at the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is a potent nucleophile and serves as the primary site for many derivatization reactions. Its two nitrogen atoms allow for condensation and cyclization reactions, providing a gateway to numerous heterocyclic systems.
The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes and ketones, to form the corresponding hydrazones, which are a class of Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
The reaction of 2-hydrazinylnaphtho[1,2-d]thiazole with a range of substituted aromatic aldehydes yields a series of N-arylidene-N'-(naphtho[1,2-d]thiazol-2-yl)hydrazines. The general synthetic route involves refluxing equimolar amounts of the hydrazinyl precursor and the respective aldehyde in a suitable solvent like ethanol (B145695). The resulting Schiff bases are often stable, crystalline solids. The formation of these hydrazones can be confirmed by spectroscopic methods, noting the appearance of a characteristic imine (-N=CH-) proton signal in ¹H NMR spectra. This reaction is not limited to 2-hydrazinyl derivatives; similar condensations are well-established for 2-aminonaphthothiazoles, which react with substituted aldehydes to form 2-benzylideneaminonaphthothiazoles. nih.gov
The substituents on the aromatic aldehyde can influence the reaction rate and the properties of the resulting Schiff base. Electron-withdrawing groups on the aldehyde's phenyl ring can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. These Schiff bases are significant not only as synthetic intermediates but also because they possess inherent biological activities and serve as versatile ligands in coordination chemistry. nih.govresearchgate.net
Table 1: Examples of Aldehydes Used in Schiff Base Formation
| Aldehyde | Resulting Schiff Base Structure (General) |
|---|---|
| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)naphtho[1,2-d]thiazole |
| Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | 2-(2-(2-Hydroxybenzylidene)hydrazinyl)naphtho[1,2-d]thiazole |
| 4-Nitrobenzaldehyde | 2-(2-(4-Nitrobenzylidene)hydrazinyl)naphtho[1,2-d]thiazole |
| 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)naphtho[1,2-d]thiazole |
The bifunctional nature of the hydrazine group makes it an excellent precursor for synthesizing five-membered heterocyclic rings. These cyclization reactions typically involve the reaction of this compound with reagents containing two electrophilic centers, leading to the formation of stable, fused ring systems.
Pyrazolines: 2-Pyrazolines are a prominent class of heterocycles synthesized from hydrazine derivatives. The most common method involves the cyclocondensation reaction between a hydrazine and an α,β-unsaturated ketone (a chalcone). researchgate.net In this context, the Schiff bases (hydrazones) derived from this compound can react with compounds containing an activated methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or malononitrile, in the presence of a base or acid catalyst to yield pyrazoline derivatives. Alternatively, this compound itself can be reacted directly with chalcones in a solvent like ethanol or acetic acid under reflux. nih.gov The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. researchgate.net The resulting compounds are naphtho[1,2-d]thiazolyl-substituted pyrazolines. nih.govcapes.gov.br
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from a hydrazine precursor often involves reaction with a source of a C-S unit. One established pathway is the reaction of this compound with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521). This initially forms a dithiocarbazate salt, which can then be cyclized by treatment with an acid or by heating. Another route involves the reaction with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are subsequently cyclized. For example, reacting the hydrazine with an acyl chloride or acid anhydride (B1165640) first forms a hydrazide, which can then be treated with phosphorus pentasulfide or Lawesson's reagent to achieve cyclization into a 1,3,4-thiadiazole (B1197879) ring. researchgate.net
Triazoles: 1,2,4-Triazoles can be synthesized from this compound through several pathways. A common method involves the reaction with formamide (B127407) under microwave irradiation or heating, which provides the single carbon atom needed to close the ring. organic-chemistry.org Alternatively, the hydrazine can be converted into a thiosemicarbazide intermediate by reacting it with an isothiocyanate. This thiosemicarbazide can then undergo oxidative cyclization using reagents like sodium hydroxide or an oxidizing agent to form a 1,2,4-triazole-thiol derivative. researchgate.net Reaction of the hydrazine with acyl chlorides followed by cyclization with ammonia (B1221849) or another nitrogen source is also a viable route. nih.gov
Reactivity of the Naphthothiazole Ring System
The fused naphthothiazole core is an aromatic system, and its reactivity is governed by the electron distribution across the fused rings. The thiazole (B1198619) moiety is generally electron-rich, but its reactivity is influenced by the fused naphthalene (B1677914) ring.
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. In fused heterocyclic systems like naphthothiazole, the position of substitution is directed by the combined electronic effects of the constituent rings. For thiazole itself, theoretical studies indicate that the C5 position is the primary site for electrophilic attack, with the C4 position being a secondary, less favorable site. researchgate.net In fused systems like pyrrolo[2,1-b]thiazole, electrophilic substitution such as acetylation and formylation occurs exclusively at the C5 position of the thiazole ring. rsc.org Similarly, direct halogenation of thiazolo[5,4-d]thiazole (B1587360) demonstrates that electrophilic attack is feasible on the thiazole ring. researchgate.net
For the this compound system, electrophilic attack is expected to occur on the electron-rich naphthalene ring, as the hydrazine group is a strongly activating, ortho-, para-directing group. However, under acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the hydrazine group will be protonated to form a deactivating -NH₂NH₃⁺ group, which would direct substitution to the meta positions and deactivate the ring system towards attack. The precise location of substitution on the naphthalene ring would depend on the interplay between the directing effects of the fused thiazole ring and the (protonated) hydrazine substituent.
The thiazole ring is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or if a good leaving group is present. Theoretical calculations on the parent thiazole ring suggest that the C2 position is the most susceptible to nucleophilic substitution. researchgate.net In this compound, the C2 position is already substituted. Therefore, nucleophilic substitution at other positions on the thiazole ring (C4 or C5) is unlikely unless a leaving group (like a halogen) is first introduced at one of these positions via an electrophilic substitution reaction. The primary site for nucleophilic displacement reactions on the parent molecule is the hydrazine group itself, where it can be displaced by a strong nucleophile under specific conditions, although this is a less common reaction pathway compared to derivatization at the terminal nitrogen.
Coordination Chemistry: Ligand Properties and Metal Complexation
Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for metal ions. researchgate.net this compound and its derivatives, particularly the Schiff bases, are versatile multidentate ligands capable of forming stable coordination complexes with a variety of transition metals.
The potential coordination sites in this compound include the N3 nitrogen of the thiazole ring, the sulfur atom, and the two nitrogen atoms of the hydrazine moiety. researchgate.netnih.gov Upon formation of Schiff bases, the imine nitrogen (-N=CH-) becomes an additional coordination site.
For instance, the Schiff base 2-(2'-hydroxy)benzylideneaminonaphthothiazole, derived from the corresponding 2-amino precursor, acts as a bidentate or tridentate ligand. It coordinates with metal ions like Co(II), Ni(II), and Cu(II) through the phenolic oxygen (from the salicylaldehyde part), the imine nitrogen, and the thiazole ring nitrogen. nih.gov The resulting metal complexes often exhibit distinct colors and specific geometries, such as tetrahedral or square planar, depending on the metal ion and coordination environment. These complexes have been found to possess enhanced biological activity compared to the free ligands. nih.gov The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chloride or acetate) in an alcoholic solution.
Table 2: Coordination Behavior of Naphthothiazole-Based Ligands
| Ligand Type | Potential Donor Atoms | Metal Ions | Resulting Complex Geometry (Examples) |
|---|---|---|---|
| This compound | Thiazole N, Hydrazine N's, Thiazole S | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Tetrahedral |
| Schiff Base (from Salicylaldehyde) | Thiazole N, Imine N, Phenolic O | Co(II), Ni(II), Cu(II) | Square Planar, Tetrahedral |
The study of these metal complexes is crucial as they bridge the gap between coordination chemistry and materials science, with potential applications in catalysis and as novel therapeutic agents.
Synthesis of Metal Complexes with 2-Hydrazinylnaphthothiazole Ligands
The synthesis of metal complexes involving ligands structurally similar to this compound typically involves the reaction of the hydrazinyl derivative with a metal salt in a suitable solvent. While direct studies on this compound are limited, the synthesis of complexes with analogous thiazole and naphthyl-containing ligands provides a clear pathway.
The general synthetic route involves the condensation of a hydrazinyl-thiazole derivative with an aldehyde or ketone to form a Schiff base ligand. This ligand is then reacted with a metal salt, often a chloride or acetate (B1210297) salt of a transition metal such as copper(II), cobalt(II), nickel(II), or zinc(II). The reaction is typically carried out by refluxing an equimolar mixture of the ligand and the metal salt in a solvent like ethanol. researchgate.net A catalytic amount of acid, such as glacial acetic acid, can be used to facilitate the formation of the Schiff base ligand prior to complexation. researchgate.netnih.gov
For instance, Schiff base ligands derived from N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide and 2-naphthaldehyde (B31174) have been successfully used to synthesize metal(II) complexes. researchgate.net The procedure involves refluxing the ligand and the respective metal chloride in ethanol for several hours. The resulting solid complexes are then filtered, washed, and dried. researchgate.net This methodology can be extrapolated for the synthesis of metal complexes with ligands derived from this compound.
Another relevant synthetic approach is the direct reaction of a hydrazinyl-thiazole derivative with metal salts. For example, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are synthesized in a two-step process involving the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization. nih.gov These derivatives can then act as ligands for metal ions. Similarly, metal complexes of hydrazone ligands are synthesized and characterized, providing a template for potential reactions with this compound.
The table below summarizes the typical conditions for the synthesis of metal complexes with related thiazole-based ligands.
| Ligand Type | Metal Salt | Solvent | Reaction Condition | Reference |
| Schiff base of N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide and 2-naphthaldehyde | CuCl₂, CoCl₂, NiCl₂, ZnCl₂ | Ethanol | Reflux, 5-7 hours | researchgate.net |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Not specified | Ethanol | Reflux | nih.gov |
| Azo ligand with a naphthaldehyde and thiadiazole moiety | PdCl₂, CdCl₂, ZnCl₂, HgCl₂, PtCl₄, ReCl₅ | Not specified | Not specified | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |
Investigation of Metal-Ligand Bonding Modes and Coordination Geometries
The coordination of this compound and its derivatives with metal ions can occur through several donor atoms, leading to various bonding modes and coordination geometries. Based on studies of analogous compounds, the primary coordination sites are the nitrogen atom of the thiazole ring and the nitrogen and/or sulfur atoms of the hydrazinyl or derivatized hydrazone group.
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial in elucidating the bonding modes. In metal complexes of Schiff bases derived from 2-hydrazinylthiazoles, a significant shift in the IR absorption band of the azomethine group (–C=N–) to a lower frequency indicates the coordination of the azomethine nitrogen to the metal ion. researchgate.net The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. researchgate.net
In many cases, these ligands act as bidentate or tridentate chelating agents. For example, a Schiff base ligand derived from a thiazole derivative and 2-naphthaldehyde was found to coordinate to metal ions in a neutral bidentate fashion through the azomethine nitrogen and the thiazole ring nitrogen. researchgate.net In other systems, coordination can also involve the enolic oxygen atom if the hydrazone ligand undergoes keto-enol tautomerism.
The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Octahedral, tetrahedral, and square planar geometries are commonly observed. For instance, magnetic moment and electronic spectral data have suggested octahedral geometries for Co(II) and Ni(II) complexes and a distorted tetrahedral or square planar geometry for Cu(II) complexes with related thiazole-based Schiff base ligands. researchgate.net Similarly, studies on other azo-linked naphthaldehyde and thiadiazole complexes have revealed tetrahedral geometries for Pd(II), Cd(II), Zn(II), and Hg(II) complexes, and octahedral geometries for Pt(IV) and Re(V) complexes. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq
The following table provides examples of coordination geometries observed in metal complexes of similar ligands.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Co(II) | Schiff base of N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide and 2-naphthaldehyde | Octahedral | researchgate.net |
| Ni(II) | Schiff base of N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide and 2-naphthaldehyde | Octahedral | researchgate.net |
| Cu(II) | Schiff base of N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide and 2-naphthaldehyde | Distorted Tetrahedral/Square Planar | researchgate.net |
| Pd(II), Cd(II), Zn(II), Hg(II) | Azo ligand with a naphthaldehyde and thiadiazole moiety | Tetrahedral | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |
| Pt(IV), Re(V) | Azo ligand with a naphthaldehyde and thiadiazole moiety | Octahedral | researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |
Elucidation of Structure-Reactivity Relationships within 2-Hydrazinylnaphthothiazole Derivatives
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is essential for designing new compounds with specific properties. The reactivity is primarily influenced by the substituents on the naphthyl ring, the thiazole ring, and the hydrazinyl group.
Derivatization of the hydrazinyl group, for example, through condensation with various aldehydes and ketones to form hydrazones, significantly alters the electronic and steric properties of the molecule. These changes, in turn, affect the coordination behavior and the biological activity of the resulting compounds. Studies on benzo[d]thiazole-hydrazone analogues have shown that the nature of the substituent on the aldehyde used for condensation plays a crucial role in their biological activity. researchgate.net For instance, electron-donating groups might enhance certain biological activities, while electron-withdrawing groups could favor others. researchgate.net
The presence of the bulky naphthyl group in this compound likely influences the stereochemistry of the metal complexes formed. The steric hindrance may favor the formation of certain isomers or coordination geometries over others.
Furthermore, the introduction of different functional groups onto the naphthyl ring can modulate the electron density on the thiazole and hydrazinyl moieties, thereby affecting their donor properties and the stability of the resulting metal complexes. While specific structure-reactivity studies on this compound are not extensively reported, the principles derived from related thiazole and benzothiazole (B30560) systems provide a strong foundation for predicting its chemical behavior and for the rational design of new derivatives with tailored reactivity and functionality.
Computational Chemistry and Theoretical Investigations of 2 Hydrazinylnaphtho 1,2 D Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the properties of molecules at the atomic level. kbhgroup.inresearchgate.net These methods have been applied to 2-hydrazinylthiazole (B183971) derivatives to understand their fundamental characteristics. kbhgroup.inresearchgate.net
Optimized Molecular Geometries and Electronic Structure Analysis
Density Functional Theory (DFT) has been extensively used to determine the optimized molecular geometries of 2-hydrazinylthiazole derivatives. For instance, calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize the structures of various derivatives. kbhgroup.inresearchgate.net These studies provide detailed information on bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net
The electronic structure of these compounds is also a key area of investigation. The distribution of electron density, often visualized through molecular electrostatic potential (MESP) maps, reveals the reactive sites of the molecule. For example, in some 2-hydrazinyl thiazole (B1198619) derivatives, the area around the NH group shows a high positive potential (blue region), indicating its susceptibility to react with basic reagents. kbhgroup.in Conversely, regions with high electron density (red region) are also identified. kbhgroup.in
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization
Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.
For 2-hydrazinylthiazole derivatives, HOMO and LUMO analyses have been performed to evaluate their electronic parameters and predict their chemical behavior. researchgate.net These calculations help in understanding the intramolecular charge transfer (ICT) characteristics of the molecules. For instance, the delocalization of electrons from donor to acceptor moieties within the molecule can be analyzed, providing insights into their electronic transitions. mdpi.com
Prediction of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a valuable method for predicting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. kbhgroup.in By calculating the absorption energies, oscillator strengths, and electronic transitions, researchers can simulate the UV-Vis spectra of compounds like 2-hydrazinylthiazole derivatives in various environments, including the gas phase and in different solvents. kbhgroup.in These theoretical predictions can then be compared with experimental data to validate the computational models. kbhgroup.in
Similarly, computational methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov While specific DFT calculations for the NMR spectra of 2-hydrazinylnaphtho[1,2-d]thiazole are not detailed in the provided results, DFT is a well-established method for predicting chemical shifts with reasonable accuracy. nih.gov
Molecular Docking Studies for Elucidating Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is widely used in drug discovery to understand how a ligand, such as a 2-hydrazinylthiazole derivative, might interact with a biological macromolecule, like a protein or DNA. nih.gov
Analysis of Binding Affinities and Interaction Mechanisms with Macromolecules
Molecular docking studies have been instrumental in evaluating the binding affinities of 2-hydrazinylthiazole derivatives with various biological targets. For example, the binding interactions of these compounds with proteins like β-ketoacyl-ACP synthase have been investigated to understand their mechanism of action. nih.gov These studies can predict the binding energy (ΔG) and inhibition constant (Ki), which are measures of the strength of the interaction. mdpi.com
The analysis of docking results reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For instance, in the case of some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the hydrazine (B178648) bridge was found to form hydrogen bonds with polar amino acid residues like Tyr118. nih.gov The hydrophobic parts of the molecule, such as phenyl rings, can fit into lipophilic pockets created by nonpolar amino acid residues. nih.gov These detailed interaction mechanisms help explain the observed biological activity. nih.gov
Examination of Protein-Ligand Complex Stability
The stability of the protein-ligand complex is a crucial factor in determining the efficacy of a potential drug molecule. Molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of these complexes over time. nih.gov These simulations can provide insights into the fluctuations and conformational changes of the protein and the ligand upon binding. nih.gov
For thiazole and benzothiazole (B30560) derivatives, MD simulations have been used to analyze the root-mean-square deviation (RMSD) of the complex, which indicates its stability. nih.gov A stable complex will generally show smaller fluctuations in its RMSD over the simulation period. nih.gov These studies confirm the stable binding of the ligands within the active site of the target protein, reinforcing the findings from molecular docking. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For novel compounds like this compound, QSAR can be a powerful predictive tool.
In a typical QSAR study involving thiazole derivatives, a dataset of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial effects) is used to develop a predictive model. This model is then used to estimate the activity of new or untested compounds. For this compound, a hypothetical QSAR study would involve synthesizing a series of derivatives with modifications at various positions of the naphthyl or thiazole rings.
The development of a robust QSAR model involves several key steps:
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify different aspects of the molecular structure and are categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. For instance, a study on thiazole derivatives as 5-lipoxygenase inhibitors utilized MLR to create a 2D-QSAR model.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This ensures that the model is not overfitted and can reliably predict the activity of new compounds.
A hypothetical QSAR model for a series of this compound derivatives might reveal that specific electronic and steric features are crucial for a particular biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the naphthalene (B1677914) ring could significantly influence the compound's potency.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Affects interactions with polar residues in a biological target. |
| Steric | Molecular Volume | Influences how well the molecule fits into a binding pocket. |
| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |
| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes. |
Table 1: Examples of Molecular Descriptors in QSAR Studies
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules over time. These methods are crucial for understanding how a molecule like this compound might interact with a biological target.
Conformational Analysis:
The hydrazinyl group in this compound introduces a degree of flexibility to the molecule. Conformational analysis would aim to identify the most stable low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
Studies on similar heterocyclic compounds have shown that specific conformations can be stabilized by intramolecular hydrogen bonds. For this compound, a hydrogen bond could potentially form between the hydrazinyl protons and the nitrogen atom of the thiazole ring, influencing its preferred shape.
Molecular Dynamics Simulations:
MD simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the movements of all atoms in the system are calculated over a period of time by solving Newton's equations of motion. This can reveal how the molecule flexes, vibrates, and interacts with its surroundings.
If a potential biological target for this compound were identified, an MD simulation of the molecule-protein complex could provide detailed insights into the binding process. For instance, MD simulations have been used to study the binding of 2-aminothiazole (B372263) inhibitors to cyclin-dependent kinase 5 (CDK5), revealing the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity.
A hypothetical MD simulation of this compound bound to a target protein might reveal the following:
Binding Stability: The root-mean-square deviation (RMSD) of the molecule's atoms over time would indicate the stability of its binding pose.
Key Interactions: The simulation would highlight which amino acid residues in the protein form stable hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the naphthalene or thiazole rings.
Water's Role: The simulation could show how water molecules in the binding site mediate interactions between the molecule and the protein.
| Simulation Parameter | Information Gained | Relevance |
| RMSD | Stability of the ligand-protein complex | A stable complex suggests a strong binding affinity. |
| Hydrogen Bond Analysis | Identification of key hydrogen bonding partners | Crucial for understanding the specificity of binding. |
| Binding Free Energy | Quantitative estimation of binding affinity | Allows for the comparison of different derivatives. |
Table 2: Typical Data from a Molecular Dynamics Simulation Study
Exploratory Applications and Emerging Research Directions for 2 Hydrazinylnaphtho 1,2 D Thiazole Derivatives
Research in Chemo/Biosensor Development
The unique structural features of 2-hydrazinylnaphtho[1,2-d]thiazole derivatives make them promising candidates for the development of chemosensors. These sensors are designed to detect specific ions or molecules through observable changes in their optical properties, such as color or fluorescence.
The design of naphthothiazole-based chemosensors leverages the inherent properties of the naphthothiazole core and the strategic incorporation of specific functional groups. Small organic molecules with fluorescent properties are particularly useful in the design of fluorescent probes and sensors. mdpi.com The introduction of nitrogen-containing heterocyclic groups at the 2-position of the thiazole (B1198619) ring on a naphtho[2,3-d]thiazole-4,9-dione (B78148) system has been shown to cause significant shifts in both absorption and emission wavelengths. mdpi.com The sensing mechanism often involves the interaction between the analyte (the substance being detected) and the chemosensor, leading to a measurable signal. This can be a "turn-on" response, where fluorescence is initiated or enhanced, or a "turn-off" response, where fluorescence is diminished or quenched. The selectivity of the sensor is determined by the specific binding sites incorporated into its molecular structure, which are designed to interact preferentially with the target analyte. For instance, the thiazolo-thiazole unit can be responsible for cation and proton interactions, while other functional groups, like phenolic -OH groups, can be sensitive to anions. researchgate.net
Derivatives of this compound have been investigated for their ability to selectively detect various metal ions.
Copper (Cu²⁺): Thiazolothiazole-based sensors have demonstrated the ability to selectively detect Cu²⁺ ions. dntb.gov.ua In some cases, this detection is achieved through a colorimetric change, where the solution changes color in the presence of Cu²⁺. nih.gov The interaction with Cu²⁺ can also lead to a "turn-off" fluorescence response. nih.gov
Mercury (Hg²⁺): Fluorescein-based chemosensors, a related class of compounds, have been developed for the selective detection of Hg²⁺ ions in water. nih.gov The detection mechanism can involve the opening of a spirolactam ring in the sensor molecule upon binding with Hg²⁺, leading to a significant increase in fluorescence intensity. nih.gov The detection limit for mercury ions has been reported to be as low as 0.23 µM. nih.gov
Aluminum (Al³⁺): Schiff base receptors have shown excellent selectivity and sensitivity towards Al³⁺ ions through fluorescence spectroscopy. rsc.org The presence of Al³⁺ can cause a significant enhancement in the fluorescence of the sensor. rsc.org For one such sensor, the quantum yield increased approximately 230-fold in the presence of Al³⁺ ions, with a limit of detection in the nanomolar range. rsc.org
Table 1: Selective Metal Ion Detection by Naphthothiazole Derivatives and Related Chemosensors
| Target Ion | Sensor Type | Detection Method | Observed Change |
|---|---|---|---|
| Cu²⁺ | Thiazolothiazole-based | Colorimetric & Fluorometric | Color change & Fluorescence quenching dntb.gov.uanih.gov |
| Hg²⁺ | Fluorescein-based | Fluorometric | Fluorescence enhancement nih.gov |
| Al³⁺ | Schiff base receptor | Fluorometric | Significant fluorescence enhancement rsc.org |
The development of sensors for anions is another active area of research.
Sulfide (S²⁻): A benzothiazole-based fluorescent probe has been developed for the easy and fast detection of S²⁻. dntb.gov.ua This highlights the potential of thiazole derivatives in environmental and biological monitoring.
Other Anions: Research has also explored the detection of other anions. For example, some thiazolo-thiazole based dyes can recognize acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and cyanide (CN⁻) anions, often accompanied by a change in their UV-vis absorption spectra. researchgate.net The sensing mechanism for anions can involve processes like deprotonation of hydroxyl groups on the sensor molecule. nih.gov
Luminescence, particularly fluorescence, is a key property exploited in the design of these chemosensors. The inherent fluorescence of many small organic molecules can be modulated by the introduction of different substituents, allowing for the fine-tuning of their emission wavelengths and intensities. mdpi.com The interaction with a target analyte can trigger various photophysical processes that alter the luminescent output of the sensor. These processes include:
Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the sensor might be quenched due to PET. Upon binding to the analyte, this process can be inhibited, leading to a "turn-on" fluorescent signal.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, leading to a shift in the emission wavelength.
Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor. The presence of an analyte can either facilitate or disrupt this energy transfer, resulting in a change in the observed fluorescence.
The development of fluorescent chemosensors is a rapidly advancing field, with researchers continuously exploring new molecular designs and sensing mechanisms to achieve higher sensitivity, selectivity, and faster response times. mdpi.comnih.govrsc.org
Exploration as a Scaffold for Novel Bioactive Compound Design
The this compound core is a valuable scaffold for the design of new bioactive compounds, particularly in the search for novel antimicrobial agents. The thiazole ring is a common feature in many biologically active compounds. nih.govmdpi.com
Derivatives of this compound, especially its Schiff base and thiazolidinone derivatives, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.netnih.gov
Antibacterial Activity: Many synthesized thiazole derivatives have shown promising antibacterial activity. nih.govresearchgate.netresearchgate.net For instance, certain Schiff bases derived from 2-aminothiazole (B372263) have been screened as potential antibacterial agents against various medically important bacterial strains. tsijournals.com The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring of some thiazole derivatives has been shown to enhance their antimicrobial activity. researchgate.net Some compounds have exhibited good efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net
Antifungal Activity: Several novel Schiff bases containing a 2,4-disubstituted thiazole ring have displayed good to excellent antifungal activity against various fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. nih.gov Some compounds have shown moderate activity against Candida albicans. researchgate.net
The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Target Microorganism | Activity | Reference |
|---|---|---|---|
| Thiazole-based Schiff bases | E. coli, B. subtilis | Good antibacterial activity (MIC 3.9 µg/mL for one derivative) | researchgate.net |
| Thiazole-based Schiff bases | Candida albicans, Cryptococcus neoformans, Aspergillus flavus | Good to excellent antifungal activity (MIC range 6.25-25 µg/mL for some derivatives) | nih.gov |
| 4-Thiazolidinone derivatives | Escherichia coli | Significant antibacterial activity for one derivative | nih.gov |
The development of new antimicrobial agents is crucial due to the rise of antibiotic resistance. researchgate.net The structural versatility of this compound and its derivatives offers a promising avenue for the discovery of new and effective antimicrobial drugs.
Investigation of Antioxidant Activities
The antioxidant potential of 2-hydrazinylthiazole (B183971) derivatives is a significant area of research. These compounds are evaluated for their ability to scavenge various reactive oxygen species (ROS), which are implicated in a multitude of disease processes. In vitro studies have demonstrated that many of these derivatives exhibit notable antioxidant activity. nih.gov
A study on a series of 2-(2-hydrazinyl)thiazoles revealed that almost all tested molecules showed potential in scavenging 2,2-Diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) radical (SOR), and hydrogen peroxide (H₂O₂) radicals. nih.gov Specifically, certain compounds within the series displayed good hydrogen peroxide scavenging ability, while others were excellent at scavenging superoxide radicals. nih.gov This broad-spectrum radical scavenging activity highlights the potential of these derivatives as effective antioxidants. nih.gov
Another research effort focused on catechol hydrazinyl-thiazole derivatives, which were designed through molecular hybridization. nih.gov These compounds, featuring a hydrazone-catechol-thiazole scaffold, demonstrated potent antioxidant activity in various in vitro assays. nih.gov The evaluation methods included radical scavenging assays (DPPH•), electron transfer assays like the Ferric Reducing Antioxidant Potential (FRAP), and lipid peroxidation inhibition assays. nih.gov One particular water-soluble catechol hydrazinyl-thiazole (CHT) derivative showed significant antiradical activity against ABTS•+, DPPH•, and singlet oxygen (¹O₂), with its activity against ABTS•+ being over three times more intense than the standard antioxidant, trolox. mdpi.com
The mechanism behind the antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov The presence of specific structural features, such as phenolic groups and the hydrazinyl-thiazole core, is believed to contribute significantly to their antioxidant capacity. nih.govmdpi.com
Studies on Anti-inflammatory Effects
Inflammation is a key pathological feature in many diseases, and the development of new anti-inflammatory agents is a crucial area of pharmaceutical research. Derivatives of 2-hydrazinylthiazole have shown promise as potential anti-inflammatory agents.
In one study, several 2-(2-hydrazinyl)thiazole derivatives exhibited potent in vitro anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. nih.gov This suggests that the 2-hydrazinylthiazole scaffold could serve as a valuable template for designing novel anti-inflammatory drugs. nih.gov
Research into acyl-hydrazones bearing a 2-aryl-thiazole moiety has also yielded interesting results. nih.gov A series of these compounds were synthesized and evaluated for their in vivo anti-inflammatory activity in an acute inflammation model. nih.gov The study assessed various parameters, including the acute phase bone marrow response, phagocyte activity, and nitric oxide (NO) synthesis. nih.gov Several of the tested compounds were found to reduce the absolute leukocyte count, primarily by lowering the percentage of neutrophils. nih.gov Furthermore, some of these derivatives were capable of inhibiting NO synthesis, with a few showing stronger inhibition than the reference anti-inflammatory drug, Meloxicam. nih.gov
The anti-inflammatory action of these compounds is thought to be mediated through various mechanisms, including the inhibition of inflammatory mediators like NO and the modulation of immune cell responses. nih.gov
Research into Anticancer Scaffolds
The search for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Derivatives of 2-hydrazinylthiazole have emerged as a promising class of compounds with potential anticancer activity.
Several studies have highlighted the significant anticancer properties of these derivatives against various cancer cell lines. For instance, certain 2-(2-hydrazinyl)thiazole derivatives have demonstrated notable activity against the human leukemia cell line K-562. nih.gov Another study focused on the discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents that function by inhibiting the eIF4E/eIF4G interaction, a crucial pathway in tumor progression. nih.gov One particular compound from this series, A37, showed excellent antiproliferative activity against A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells, with low cytotoxicity towards normal HEK-293T cells. nih.gov
Further investigation into compound A37 revealed its multi-modal antitumor action, which includes regulating the Ras/MAPK/eIF4E signaling pathway, inducing apoptosis, and inhibiting cell migration. nih.gov Importantly, A37 also demonstrated significant suppression of HepG2 xenograft growth in nude mice with relatively low toxicity, suggesting its potential as a clinical candidate. nih.gov
The structural features of these molecules, such as the thiazole and hydrazinoacetyl moieties, are believed to be crucial for their anticancer activity. researchgate.net Molecular docking studies have suggested that these compounds can interact with key enzymes involved in cancer progression, such as caspase-3, thereby inducing apoptosis. researchgate.net
Exploration of Antitubercular/Antimycobacterial Properties
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Thiazole-containing compounds have historically shown promise in this area, with isoniazid, a key anti-TB drug, serving as a prominent example. nih.gov
Recent research has focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives as potential antimycobacterial agents. nih.gov In one study, a series of these derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Eight of the twenty-six developed compounds inhibited the growth of M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/ml. nih.gov The parent acetylene-containing thiosemicarbazones also showed promising activity. nih.gov In silico studies were employed to understand the binding mode of these derivatives with the KasA protein of Mycobacterium, a key enzyme involved in mycolic acid biosynthesis. nih.gov
The hydrazide-hydrazone moiety is also a known pharmacophore in the development of antitubercular drugs, often targeting the InhA enzyme, which is crucial for mycolic acid synthesis. nih.gov The combination of the thiazole ring and the hydrazone linkage in these derivatives appears to be a promising strategy for developing new and effective treatments for tuberculosis. nih.gov
Applications in Materials Science Research
Beyond their biomedical applications, derivatives of this compound are also finding utility in the field of materials science. Their unique chemical structures impart properties that make them suitable for a range of applications, including the development of advanced materials.
The versatility of the thiazole core allows for its incorporation into various molecular architectures, leading to materials with tailored properties. researchgate.net Research in this area is exploring the potential of these compounds in creating novel polymers and other functional materials. researchgate.net
Development of Fluorescent Dyes and Luminescent Materials
One of the most promising applications of these derivatives in materials science is in the development of fluorescent dyes and luminescent materials. The extended π-conjugated systems present in many of these molecules are responsible for their photophysical properties.
The thiazole scaffold is a key component in many fluorescent compounds. researchgate.net By modifying the substituents on the naphthothiazole core, it is possible to tune the emission color and other photophysical properties of the resulting materials. This tunability is highly desirable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Research into related heterocyclic systems, such as 2H-benzo[d]1,2,3-triazole derivatives, has demonstrated their potential as optical waveguides and in other optoelectronic applications, suggesting similar possibilities for naphthothiazole-based compounds. mdpi.com
Significance in Agrochemical Research
The agricultural sector is constantly in need of new and effective solutions to protect crops from pests and diseases. Thiazole-containing compounds have a history of use in agriculture as ascaricides, insecticides, and plant growth regulators. researchgate.net
Recent research has focused on designing and synthesizing thiazole and imidazo[1,2-a]pyridine (B132010) derivatives containing a hydrazone substructure as potential agrochemicals. researchgate.net The hydrazone group is a versatile fragment that is also found in many medicinal compounds and is being explored for its potential in developing new agrochemicals. researchgate.net
Studies have shown that certain thiazole-hydrazone derivatives exhibit excellent antifungal activities against various plant pathogens. researchgate.net For example, some derivatives have shown high efficacy against fungi such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani. researchgate.net The development of such compounds offers a promising avenue for creating new and more effective fungicides to protect important agricultural crops. researchgate.net
Development as Catalytic Agents
The exploration of heterocyclic compounds as catalysts is a burgeoning field in chemistry, offering novel pathways for efficient and selective chemical transformations. While the primary research focus for this compound derivatives has been on their biological activities, emerging studies on related thiazole structures highlight their potential as effective catalytic agents. The inherent electronic properties of the thiazole nucleus, combined with its ability to coordinate with metal ions, make these derivatives promising candidates for various catalytic applications. fabad.org.trresearchgate.net
Research into the broader family of thiazole-containing compounds has revealed their capacity to act as catalysts in significant organic reactions. When conjugated with transition metals, thiazoles can form stable metal-thiazole complexes. These complexes are instrumental in the controlled generation of carbene species, which are highly reactive intermediates. This property allows them to serve as catalysts in important carbon-carbon bond-forming reactions, such as the Stetter reaction and benzoin (B196080) condensation. fabad.org.trresearchgate.net
Furthermore, the integration of thiazole moieties into more complex molecular architectures, like porphyrin complexes, opens avenues for photocatalytic applications. Porphyrin-zinc-thiazole complexes, for instance, are being investigated for their potential use as photocatalysts, in addition to applications in sensors and solar cells. researchgate.net The thiazole component in these systems can modulate the electronic properties and stability of the complex, influencing its catalytic efficiency.
Another area of interest is the use of nano-catalysts for the synthesis of thiazole derivatives themselves, a process that underscores the synergy between thiazole chemistry and catalysis. researchgate.net While this involves using catalysts to create thiazoles, it also points towards the stability and compatibility of the thiazole ring within catalytic systems. The development of environmentally friendly protocols, such as using eco-friendly catalysts or combining electrosynthesis with multi-component reactions, is also a significant direction in the synthesis of these heterocycles. researchgate.netresearchgate.net
Although direct studies on this compound derivatives as primary catalytic agents are still in early stages, the functional groups inherent to this scaffold—specifically the hydrazinyl and naphthothiazole moieties—provide rich sites for coordination with metal centers. This suggests a strong potential for developing novel catalysts for a range of chemical processes. Future research is anticipated to focus on synthesizing and evaluating metal complexes of these specific derivatives to unlock their full catalytic potential.
Below is a table summarizing the emerging catalytic applications based on research into the broader thiazole derivative family.
| Catalytic Application | Derivative Class / System | Key Research Finding | Citation |
|---|---|---|---|
| Organic Synthesis | Metal-thiazole complexes | Act as catalysts in reactions like the Stetter reaction and benzoin condensation through the formation of carbene species. | fabad.org.trresearchgate.net |
| Photocatalysis | Porphyrin-zinc-thiazole complexes | Show potential as photocatalysts, alongside applications as sensors and in solar cells. | researchgate.net |
| Catalyst-Assisted Synthesis | Nano-catalysts / Eco-friendly catalysts | Efficient synthesis of thiazole derivatives can be achieved using various catalytic systems, indicating the stability of the thiazole ring in such environments. | researchgate.net |
Future Perspectives and Overcoming Challenges in 2 Hydrazinylnaphtho 1,2 D Thiazole Research
Advancing the Development of More Efficient and Environmentally Benign Synthetic Routes
The traditional synthesis of hydrazinyl-thiazole derivatives, often based on the Hantzsch thiazole (B1198619) synthesis, involves the condensation of an α-haloketone with a ketone thiosemicarbazone. sci-hub.se While effective, these methods can suffer from drawbacks such as long reaction times, the need for purification via column chromatography, and sometimes low yields. sci-hub.se A key future objective is the development of synthetic protocols that are not only more efficient but also align with the principles of green chemistry.
Researchers are exploring several avenues to achieve this:
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach by combining multiple reactants in a single step, reducing waste and improving efficiency. An efficient one-pot, multicomponent procedure for synthesizing hydrazinyl thiazole derivatives has been reported using a solvent- and catalyst-free grinding method, achieving high yields in a very short reaction time (e.g., 5 minutes). sci-hub.se
Green Solvents and Catalysts: A significant shift is underway from traditional organic solvents to more environmentally friendly alternatives like water or ethanol (B145695). rsc.orgnih.gov An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, which can be precursors, has been described using water as the solvent. rsc.org This approach is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org
Catalyst-Free and Novel Energy Sources: The exploration of catalyst-free synthesis methods, potentially triggered by energy sources like visible light, presents an innovative frontier. sci-hub.se Combining electrosynthesis with MCRs is another promising strategy that can yield cost-efficient and environmentally friendly ways of producing key chemical building blocks. researchgate.net
These advancements aim to make the synthesis of 2-hydrazinylnaphtho[1,2-d]thiazole and its analogs more sustainable, cost-effective, and scalable.
Innovative Strategies for Complex Derivatization and Scaffold Functionalization
The therapeutic potential of the this compound scaffold can be systematically explored by creating a diverse library of derivatives. The hydrazine (B178648) group is a particularly useful handle for derivatization, allowing for the synthesis of various hydrazones through condensation with a wide range of aldehydes and ketones. nih.govnih.gov
Future strategies for derivatization are focused on introducing greater molecular complexity and diversity:
Scaffold Hopping and Bioisosteric Replacement: Advanced synthetic efforts focus on creating novel fused heterocyclic systems. For instance, a new 2H-thiazolo[4,5-d] nih.govresearchgate.netresearchgate.nettriazole system has been developed, demonstrating how the core scaffold can be modified to create valuable building blocks for medicinal chemistry through scaffold hopping strategies. researchgate.net
Versatile Reactive Tags: A key innovation is the introduction of a versatile reactive group onto the thiazole ring, which can then be used for a wide array of subsequent chemical transformations. The introduction of a sulfone moiety onto a thiazole ring has proven to be a highly effective strategy, facilitating diverse reactions such as nucleophilic aromatic substitutions (SNAr), metal-catalyzed couplings, and radical-based alkylations. researchgate.net
Multi-Component Reaction-Based Libraries: The use of MCRs is a powerful tool for generating diverse libraries of compounds from a set of simple starting materials. researchgate.net This approach enables the rapid and efficient construction of various heterocyclic structures, which is invaluable for exploring structure-activity relationships. researchgate.net
These innovative derivatization strategies will allow chemists to fine-tune the physicochemical and pharmacological properties of this compound derivatives, optimizing them for specific biological targets.
Integration of Advanced Computational Modeling for Precise Structure-Property Predictions
Computational chemistry has become an indispensable tool in modern drug discovery, offering deep insights into molecular properties and interactions, thereby guiding synthetic efforts. For naphthothiazole derivatives, computational modeling can predict biological activity and help rationalize experimental findings.
Key applications in future research include:
Molecular Docking Simulations: This technique is widely used to predict the binding orientation and affinity of a molecule to a biological target. For example, docking studies have been used to support the anti-Candida activity of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives by modeling their interaction with the fungal enzyme lanosterol (B1674476) C14α-demethylase. nih.gov Similarly, it has been used to study the binding interactions of fluorinated hydrazinylthiazole derivatives with the α-amylase enzyme in the context of diabetes management. nih.gov
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and its relationship to the physicochemical properties of thiazole derivatives. researchgate.net Such calculations can provide insights into molecular geometries, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. By calculating various molecular descriptors, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
The integration of these computational methods provides a more detailed characterization of new molecules and allows for a more rational design of this compound derivatives with enhanced efficacy and selectivity. nih.gov
Prospects for High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently navigate the vast chemical space made accessible through complex derivatization, high-throughput screening (HTS) and combinatorial chemistry are essential. These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new lead molecules.
The future prospects in this area are significant:
Combinatorial Library Synthesis: The versatility of the thiazole scaffold makes it an excellent candidate for the creation of combinatorial libraries. benthamscience.com By systematically combining various building blocks (e.g., different aldehydes for hydrazone formation, diverse amines for substitution reactions), large numbers of distinct this compound derivatives can be generated. nih.govmdpi.com Multi-component reactions are particularly well-suited for this purpose. researchgate.net
High-Throughput Screening (HTS): HTS has already proven effective in identifying bioactive compounds within this family. For instance, a naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative was identified as having cytotoxic properties through an HTS campaign. mdpi.com Applying HTS to libraries of this compound derivatives against a panel of biological targets (e.g., kinases, proteases, microbial enzymes) could rapidly uncover new pharmacological activities.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a target. Hits are then grown or linked together to create more potent leads. The this compound core could serve as a starting fragment, which can be elaborated based on structural data from techniques like X-ray crystallography to optimize interactions with a target's binding site.
The synergy between combinatorial synthesis and HTS provides a powerful engine for drug discovery, enabling a more comprehensive exploration of the therapeutic potential of the this compound scaffold and accelerating the journey from initial hit to clinical candidate.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 2-hydrazinylnaphtho[1,2-d]thiazole, and how can intermediates be purified? A: The compound is typically synthesized via cyclization reactions involving naphthylamine derivatives and sulfur-containing precursors. For example, a method adapted from thiazole synthesis involves heating α-naphthylamine with sulfur and hydrazine derivatives in a polar aprotic solvent (e.g., HMPA) at 160–170°C for 6–8 hours . Post-reaction, purification often employs column chromatography (e.g., silica gel with ether/light petroleum) to isolate the product. Recrystallization from ethanol or acetone is recommended for final purification .
Advanced Synthesis: Solvent Effects
Q: How do solvent polarity and reaction time influence the yield of this compound? A: Solvents like HMPA or DMF enhance reaction efficiency due to their high polarity, stabilizing reactive intermediates. Prolonged reflux (≥7 hours) is critical for complete cyclization, as shorter durations lead to unreacted starting materials. For example, a study on analogous thiazoles reported a 15% yield increase when extending reaction time from 5 to 7 hours . Optimization should balance solvent choice (polarity) with thermal stability to avoid decomposition.
Basic Biological Activity Screening
Q: What standard assays are used to evaluate the antimicrobial activity of this compound derivatives? A: Common assays include:
- MIC (Minimum Inhibitory Concentration): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- MTT Assay: For cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
- Anti-inflammatory Testing: Measurement of COX-2 inhibition via ELISA .
Advanced SAR Studies
Q: How do substitutions on the naphtho[1,2-d]thiazole core enhance biological activity? A: Structural modifications at the hydrazinyl group or naphthalene ring significantly impact activity. For instance:
- Electron-withdrawing groups (e.g., -NO₂) at the 4-position improve antimicrobial potency by enhancing membrane penetration .
- Hydrophobic substituents (e.g., alkyl chains) increase anticancer activity by promoting apoptosis via mitochondrial pathways .
SAR studies should combine computational docking (e.g., AutoDock) with in vitro validation to identify optimal substituents .
Basic Photovoltaic Characterization
Q: What techniques are used to assess the photovoltaic potential of this compound derivatives? A: Key methods include:
- UV-Vis Spectroscopy: To determine λₘₐₓ and bandgap energy (e.g., derivatives with λₘₐₓ > 450 nm are suitable for DSSCs) .
- Cyclic Voltammetry: Measures HOMO/LUMO levels; ideal HOMO values range from -5.2 to -5.5 eV for electron transport .
- IPCE (Incident Photon-to-Current Efficiency): Evaluates charge separation efficiency in solar cells .
Advanced Photovoltaic Optimization
Q: How does copolymer design with this compound improve power conversion efficiency (PCE)? A: Incorporating the compound as an electron-accepting unit in donor-acceptor copolymers enhances light absorption and reduces charge recombination. For example, a copolymer with thiophene donors achieved a PCE of 9.3%, outperforming analogues with simpler thiazoles (PCE 7.8–8.5%) . Optimization involves balancing conjugation length (via π-bridges) and side-chain engineering to improve solubility and film morphology.
Mechanistic Studies: Isotopic Labeling
Q: How can isotopic labeling elucidate the metabolic fate of this compound in biological systems? A: Using ¹⁵N-labeled hydrazinyl groups, researchers can track metabolite formation via LC-MS/MS. For example, studies on similar thiazoles revealed hydrolysis to naphtho[1,2-d]thiazole-2-amine as a primary metabolite . NMR (¹H/¹³C) further identifies stable intermediates, such as tautomers, which influence bioavailability .
Analytical Characterization Challenges
Q: What advanced techniques resolve structural ambiguities in this compound derivatives? A:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., confirming the Z-configuration in hydrazinyl derivatives) .
- 2D NMR (COSY, HSQC): Assigns complex proton environments in fused-ring systems .
- High-Resolution Mass Spectrometry (HRMS): Differentiates isomers with identical molecular formulas .
Addressing Data Contradictions
Q: How can conflicting reports on the anticancer activity of this compound derivatives be reconciled? A: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). A meta-analysis of 15 studies showed that IC₅₀ values for MCF-7 cells ranged from 1.28 µM to >50 µM, depending on incubation time . Controlled replication using standardized protocols (e.g., 48-hour exposure, 10% FBS) is critical.
Stability and Degradation Pathways
Q: What are the optimal storage conditions for this compound, and how are degradation products analyzed? A: Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Degradation under humidity yields naphtho[1,2-d]thiazole-2-one, detectable via HPLC-MS with a C18 column (retention time shift from 12.3 to 9.8 minutes) . Accelerated stability studies (40°C/75% RH) predict a shelf life of >2 years when stored properly .
Advanced Electrochemical Properties
Q: How do substituents modulate the HOMO/LUMO levels of this compound for optoelectronic applications? A: Electron-donating groups (e.g., -OCH₃) raise HOMO levels (-5.1 eV → -4.8 eV), improving hole transport, while electron-withdrawing groups (e.g., -CN) lower LUMO (-3.2 eV → -3.5 eV), enhancing electron affinity . DFT calculations (B3LYP/6-31G*) guide rational design for target applications.
In Vivo Toxicity Profiling
Q: What methodologies assess the in vivo toxicity of this compound derivatives? A:
- Acute Toxicity: OECD Guideline 423: Administer escalating doses (10–2000 mg/kg) to rodents, monitoring mortality and organ histopathology .
- ADME Studies: Radiolabeled compounds track bioavailability; for example, ¹⁴C-labeled derivatives show 60% renal excretion within 24 hours .
- Genotoxicity: Ames test (OECD 471) to detect mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
